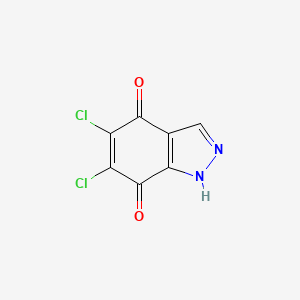

5,6-Dichloro-1H-indazole-4,7-dione

Description

Significance of the Indazole-4,7-dione Core in Organic and Medicinal Chemistry Research

Indazole-containing derivatives are recognized as important heterocyclic compounds in the development of drug molecules. nih.gov The indazole-4,7-dione scaffold, in particular, is a key structural motif in a variety of synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov These activities include antitumor, anti-inflammatory, and antimicrobial properties. The planarity of the indazole ring, combined with the potential for functionalization at various positions, allows for the creation of a vast number of derivatives with diverse biological and therapeutic properties. researchgate.net This has led to considerable interest in the synthesis and evaluation of indazole-4,7-dione derivatives as potential drug candidates. For instance, research has shown that certain derivatives of this scaffold can act as potent inhibitors of enzymes like bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation. nih.gov

Historical Context of Indazole-Dione Scaffold Discovery and Early Synthetic Endeavors

The synthesis of indazoles has been a subject of extensive research for many years, with numerous methods developed to construct this heterocyclic system. nih.gov Early synthetic approaches often involved multi-step procedures with harsh reaction conditions. Over time, more efficient and milder methods have been developed, including transition metal-catalyzed cross-coupling reactions and one-pot syntheses. organic-chemistry.org The first use of isatin (B1672199) for the synthesis of indazoles was reported in 1952. A significant advancement in the synthesis of the indazole scaffold came with the development of methods involving the [3+2] cycloaddition of benzynes with diazo compounds. orgsyn.org This approach allows for the construction of the 1H-indazole skeleton from readily available starting materials. orgsyn.org

Overview of Research Trajectories for Halogenated Indazole-4,7-diones

The introduction of halogen atoms into the indazole-4,7-dione scaffold has been a key strategy in the development of new derivatives with enhanced biological activity. Halogenation can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to biological targets. Research on halogenated indazole-4,7-diones has focused on exploring the structure-activity relationships (SAR) associated with the position and nature of the halogen substituents. For example, studies have shown that the presence of chlorine atoms at the 5- and 6-positions of the indazole ring can lead to potent antitumor activity. nih.gov Furthermore, the inhibitory activity of some halogenated imidazoles on PGE2 production has been shown to be dependent on the position and size of the halogen atom. nih.gov The systematic investigation of halogenated indazole-4,7-diones continues to be an active area of research, with the aim of discovering new and more effective therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

56054-64-9 |

|---|---|

Molecular Formula |

C7H2Cl2N2O2 |

Molecular Weight |

217.01 g/mol |

IUPAC Name |

5,6-dichloro-1H-indazole-4,7-dione |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-3-4(9)7(13)5-2(6(3)12)1-10-11-5/h1H,(H,10,11) |

InChI Key |

DTRBMVBEXYLZIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC2=C1C(=O)C(=C(C2=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dichloro 1h Indazole 4,7 Dione

Diverse Synthetic Routes to the 5,6-Dichloro-1H-indazole-4,7-dione Core

The construction of the this compound core can be achieved through several synthetic strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and potential for substitution.

Oxidation Reactions in Indazole-4,7-dione Synthesis

Oxidation is a fundamental transformation in the synthesis of indazole-4,7-diones. A common approach involves the oxidation of a pre-existing indazole or a related precursor. For instance, the oxidation of indole (B1671886) derivatives to form the corresponding dione (B5365651) is a well-established method. researchgate.net While specific examples for the direct oxidation to this compound are not extensively detailed in the provided results, the general principle of oxidizing a suitable substituted indazole or indole precursor is a key strategy. The choice of oxidant is critical and can include reagents like dimethyldioxirane (B1199080) (DMD) or oxone, which are known for their efficacy in oxidizing heterocyclic systems. researchgate.net

Cycloaddition Reactions in the Formation of Indazole-4,7-diones

Cycloaddition reactions provide a powerful and convergent approach to the indazole-dione framework. The [3+2] dipolar cycloaddition is a particularly relevant strategy. organic-chemistry.orgnih.govacs.org This type of reaction often involves the in situ generation of a diazo compound which then reacts with a suitable dienophile, such as an aryne, to form the indazole ring. organic-chemistry.org For example, the reaction of sydnones with arynes proceeds via a [3+2] cycloaddition followed by decarboxylation to yield 2H-indazoles. nih.govacs.org Another variation involves the reaction of α-substituted α-diazomethylphosphonates with arynes. organic-chemistry.org

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, are another viable route. researchgate.netnih.gov In this approach, a diene containing the incipient indazole functionality reacts with a dienophile. For instance, furo[3,4-b]indoles can undergo intramolecular [4+2] cycloadditions to construct complex polycyclic systems containing the indazole core. nih.gov The regioselectivity of these reactions can often be controlled by the substituents on the reacting partners. researchgate.net

Cyclization Strategies for the Indazole-Dione System

Intramolecular cyclization is a cornerstone of indazole synthesis. rsc.orgnih.gov One common method involves the cyclization of o-toluidine (B26562) derivatives through acylation and nitrosation. researchgate.net Another approach is the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org The choice of base and reaction conditions can significantly influence the outcome and yield of these cyclization reactions. For example, picrylhydrazones can undergo intramolecular cyclization to form indazole derivatives. rsc.org These strategies often allow for the introduction of substituents onto the indazole core at an early stage of the synthesis.

Regioselective Synthesis Approaches for Indazole-Dione Derivatives

Regioselectivity is a critical consideration in the synthesis of substituted indazole-diones, particularly when introducing functional groups at specific positions. nih.govnih.govresearchgate.net The direct functionalization of the indazole core can often lead to a mixture of isomers. Therefore, developing methods that selectively target a particular position is highly valuable. For instance, directed ortho-metalation can be used to achieve C-7 functionalization of the indazole ring. mobt3ath.com The choice of directing group and metalating agent is key to controlling the regioselectivity of this process.

Derivatization Strategies and Functionalization of the this compound Framework

Once the core this compound structure is in hand, further derivatization is often necessary to modulate its biological activity.

N-Alkylation and N-Derivatization Pathways of Indazole-Diones

The nitrogen atoms of the indazole ring are common sites for functionalization. Direct N-alkylation of 1H-indazoles typically yields a mixture of N1 and N2-substituted products. nih.govresearchgate.netbeilstein-journals.org However, regioselective N-alkylation can be achieved by carefully controlling the reaction conditions.

The choice of base and solvent plays a crucial role in determining the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.govresearchgate.netbeilstein-journals.org Conversely, Mitsunobu conditions often lead to a preference for the N2-isomer. nih.gov The steric and electronic properties of substituents on the indazole ring also significantly influence the regioselectivity of N-alkylation. nih.govresearchgate.net For instance, electron-withdrawing groups at the C7 position can direct alkylation to the N2 position. nih.govresearchgate.net

| Reagent/Conditions | Position of Alkylation | Notes |

| Sodium Hydride (NaH) in THF | N1 | Favorable for many substituted indazoles. nih.govresearchgate.netbeilstein-journals.org |

| Mitsunobu Conditions | N2 | Often shows a preference for the N2 isomer. nih.gov |

| Alkyl 2,2,2-trichloroacetimidates with acid | N2 | Highly selective for N2 alkylation. wuxibiology.com |

| Potassium Carbonate in DMF | Mixture of N1 and N2 | Often leads to a mixture of isomers. nih.govbeilstein-journals.org |

Table 1: Regioselectivity of N-Alkylation of Indazoles

DFT calculations have provided insights into the mechanisms governing this regioselectivity, suggesting that chelation and non-covalent interactions can drive the formation of either the N1 or N2 product. nih.gov Furthermore, highly selective N2-alkylation has been reported using alkyl 2,2,2-trichloroacetimidates in the presence of an acid promoter. wuxibiology.com This method is effective for a diverse range of 1H-indazoles, including azaindazoles. wuxibiology.com

Substitution Reactions on the Quinone Ring of Indazole-4,7-diones

The quinone ring of indazole-4,7-diones is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the biological activity of the molecule.

A study focused on developing novel bromodomain-containing protein 4 (BRD4) inhibitors synthesized a series of 1H-indazol-4,7-dione derivatives. nih.gov One notable compound, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, demonstrated high potency. nih.gov This highlights the feasibility of substituting the chlorine atoms on the quinone ring with amino groups.

Furthermore, research into the synthesis of antitumor agents involved the preparation of 5,6-disubstituted 1(2)H-indazole-4,7-diones. nih.gov A key derivative, 5-aziridinyl-6-chloro-1H-indazole-4,7-dione, was synthesized and showed significant activity against P-388 lymphocytic leukemia cells. nih.gov This demonstrates the ability to introduce aziridinyl groups onto the quinone ring, a common strategy in the design of anticancer compounds.

The following table summarizes the substitution reactions on the quinone ring of indazole-4,7-diones:

| Starting Material | Reagent | Product | Reference |

| This compound | 2,6-Difluoroaniline | 6-Chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | nih.gov |

| This compound | Aziridine (B145994) | 5-Aziridinyl-6-chloro-1H-indazole-4,7-dione | nih.gov |

Modifications at the Indazole Heterocycle Positions

The nitrogen atoms of the indazole heterocycle provide sites for further functionalization, most commonly through N-alkylation. The regioselectivity of this reaction is a critical aspect, as the biological activity of the resulting N1 and N2 isomers can differ significantly.

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is influenced by factors such as the solvent, the base used, and the nature of the electrophile. beilstein-journals.orgnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for a variety of substituted indazoles. nih.gov

Mechanistic studies suggest that the regioselectivity can be controlled by thermodynamic or kinetic factors. nih.govrsc.org In some cases, the initially formed kinetic product can isomerize to the more thermodynamically stable isomer. nih.gov For example, N-acylation of indazoles can initially give the N2-isomer, which then rearranges to the more stable N1-acylindazole. nih.gov

Recent advancements have led to the development of highly selective N1-alkylation methods. One such method involves a thermodynamically driven process that provides excellent selectivity for the N1 isomer with no detectable N2-alkylated products. nih.govrsc.org This procedure has been successfully applied to a broad range of indazoles and alkylating agents. nih.govrsc.org

The table below provides examples of N-alkylation reactions on the indazole heterocycle:

| Indazole Derivative | Alkylating Agent | Conditions | Product(s) | Reference |

| 1H-Indazole | Isobutyraldehyde | Reductive amination | N1-Isobutylindazole | nih.govrsc.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH, THF | N1-Pentyl-5-bromo-1H-indazole-3-carboxylate | nih.govbeilstein-journals.org |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | >99% N1-alkylated product | nih.gov |

Mechanistic Investigations of Key Synthetic Reactions Involving the this compound Scaffold

Understanding the mechanisms of the reactions used to synthesize and modify the this compound scaffold is crucial for optimizing reaction conditions and designing new synthetic routes.

Exploration of 1,3-Dipolar Cycloaddition Mechanisms

The formation of the indazole ring itself can be achieved through a 1,3-dipolar cycloaddition reaction. organic-chemistry.orgorgsyn.org This reaction typically involves the cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or a strained alkene. wikipedia.org The reaction is believed to proceed through a concerted pericyclic mechanism involving a six-electron transition state. wikipedia.orgslideshare.netresearchgate.net

In the context of indazole synthesis, the reaction of an aryne with a diazo compound, often generated in situ from an N-tosylhydrazone, is a common strategy. organic-chemistry.orgorgsyn.org The initially formed 3H-indazole can then rearrange to the more stable 1H-indazole. orgsyn.org Frontier molecular orbital (FMO) theory is often used to rationalize the regioselectivity of these cycloadditions. wikipedia.org

Oxidative Cyclization Pathways and Intermediates

An alternative approach to indazole synthesis involves the oxidative cyclization of precursors such as 2-aminomethyl-phenylamines. organic-chemistry.orgnih.govresearchgate.net A proposed mechanism for this transformation involves the oxidation of the anilinic nitrogen to a nitroso intermediate. organic-chemistry.org This is followed by a nucleophilic attack of the other nitrogen atom and subsequent cyclization and aromatization to form the indazole ring.

Nucleophilic Aromatic Substitution Mechanisms on Related Halogenated Scaffolds

The substitution of chlorine atoms on the quinone ring of this compound proceeds via a nucleophilic aromatic substitution (SNA) mechanism. nih.govresearchgate.netmasterorganicchemistry.comlibretexts.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as the carbonyls in the quinone ring, activates the aromatic system towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, challenging the long-held two-step model. nih.gov The specific mechanism, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov

Hydrazone Cyclization Mechanisms to Indazoles

The cyclization of hydrazones is a well-established method for synthesizing indazoles. umn.eduresearchgate.netresearchgate.netchempap.org For example, the Fischer indole synthesis, when applied to certain substrates with hydrazine (B178648) derivatives, can unexpectedly yield indazoles. umn.edu The mechanism often involves an acid-catalyzed intramolecular cyclization. In the case of 2,6-dialkoxy acetophenone (B1666503) hydrazones, cyclization in the presence of polyphosphoric acid (PPA) can lead to the formation of 3-methyl-4-alkoxyindazoles through the elimination of one of the alkoxy groups. researchgate.net The reaction likely proceeds through the formation of a hydroxy intermediate followed by cyclization under acidic conditions. researchgate.net

Molecular Structure and Conformation Analysis of 5,6 Dichloro 1h Indazole 4,7 Dione and Its Analogs

Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the identity and structure of newly synthesized indazole-4,7-dione derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight. researchgate.netnih.gov

Multi-nuclear NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of complex indazole derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. For instance, in ¹H NMR spectra of indazole derivatives, the proton on the nitrogen atom (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, while aromatic protons resonate in the 6-8 ppm region. nih.govchemicalbook.com

Advanced NMR techniques are crucial for resolving complex structures:

2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the molecule, while HETCOR correlates directly bonded carbon and proton atoms, aiding in the definitive assignment of signals. youtube.com 2D experiments are essential for elucidating the configuration and conformation of substituted indazoles. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is not possible with standard broadband-decoupled ¹³C NMR. libretexts.orgnanalysis.com DEPT experiments, typically run at 45°, 90°, and 135° pulse angles, reveal the number of hydrogens attached to each carbon, simplifying the assignment of carbon signals. youtube.comlibretexts.orgyoutube.com For example, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.org

Solid-State CPMAS (Cross-Polarization Magic-Angle Spinning) NMR: This technique provides structural information on indazole derivatives in the solid state. It is particularly useful for studying polymorphism and for comparing the molecular structure in the solid phase with that in solution. acs.org CPMAS ¹³C NMR can reveal unique carbon atoms consistent with crystallographic data and is sensitive to the local molecular environment. rsc.orgresearchgate.net

Table 1: Representative NMR Data for Indazole Derivatives

| Nucleus | Type of Signal | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Indazole N-H | > 10.0 | nih.gov |

| ¹H | Aromatic H | 7.0 - 8.5 | nih.gov |

| ¹³C | Indazole C=O | ~180 | libretexts.org |

| ¹³C | Indazole Aromatic C | 110 - 150 | nih.govcarta-evidence.org |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in indazole-4,7-dione derivatives.

FT-IR Spectroscopy: This technique is highly effective for identifying characteristic bond vibrations. In indazole-4,7-dione derivatives, key absorptions include the N-H stretching vibration (around 3100-3300 cm⁻¹), C=O stretching of the dione (B5365651) moiety (typically strong bands around 1650-1750 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic ring system (1400-1600 cm⁻¹). mdpi.comresearchgate.net The presence and position of these bands confirm the integrity of the core structure and the successful incorporation of substituents. nih.gov

Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to distinguish between different structural isomers or polymorphs of indazole derivatives. nih.gov Differential Raman spectroscopy has been successfully used to classify indole (B1671886) and indazole amide synthetic cannabinoids, demonstrating its utility in analyzing structurally similar compounds. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for Indazole-4,7-dione Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | mdpi.com |

| C=O (dione) | Stretch | 1650 - 1750 | mdpi.com |

| C=C / C=N (aromatic) | Stretch | 1400 - 1600 | mdpi.com |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of indazole derivatives. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. mdpi.comnih.gov The observed mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ or [M]⁺ confirms the successful synthesis of the target molecule. researchgate.netnih.gov Analysis of the fragmentation patterns can also provide valuable structural information, corroborating data from other spectroscopic methods.

Crystallographic Analysis of Indazole-4,7-dione Structures and Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for indazole-4,7-dione derivatives, revealing precise bond lengths, bond angles, and solid-state conformations.

Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute structure of crystalline solids. For indazole derivatives, this technique confirms the connectivity established by NMR and other spectroscopic methods and reveals the molecule's conformation in the solid state. nih.govacs.org It can distinguish between different isomers and tautomers, which is particularly important for the indazole system. nih.gov The analysis of crystal packing shows how individual molecules arrange themselves in the unit cell, providing insights into the forces that govern the crystal's formation. researchgate.net

The arrangement of molecules within a crystal lattice is directed by a variety of non-covalent interactions, which collectively form the supramolecular architecture. In indazole derivatives, these interactions are crucial for stabilizing the crystal structure. Common interactions include:

Hydrogen Bonding: The N-H group of the indazole ring is a classic hydrogen bond donor, often interacting with acceptors like carbonyl oxygens or nitrogen atoms on adjacent molecules. These interactions can lead to the formation of chains, layers, or more complex three-dimensional networks. researchgate.netnih.gov

Theoretical Studies on Molecular Conformation and Tautomerism

Theoretical computational methods have become indispensable tools in the elucidation of molecular structures and their dynamic behaviors. For the indazole-4,7-dione system, these studies provide significant insights into tautomeric equilibria and the conformational preferences of its derivatives.

Tautomeric Equilibria of the Indazole-4,7-dione System

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is influenced by substitution patterns and the surrounding medium.

Theoretical calculations, including semi-empirical (AM1), ab initio Hartree-Fock (HF), and density functional theory (B3LYP) methods, have been employed to investigate the tautomerism in indazole derivatives. nih.govnih.gov Studies on analogous compounds, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, provide a framework for understanding the tautomeric behavior of the 5,6-dichloro-1H-indazole-4,7-dione system.

In many investigated indazole derivatives, the 1H-tautomer is found to be the most stable form. nih.gov However, the presence of certain substituents can shift the equilibrium towards the 2H-tautomer. For instance, in the case of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer is predicted to be more stable than the 1H form. nih.gov This highlights the subtle electronic effects that substituents can exert on the stability of the tautomers.

Computational studies on a series of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that the energy differences between the 1H and 2H tautomers are generally small. nih.gov This suggests that for the this compound system, both tautomers could potentially coexist in equilibrium, with their relative populations being sensitive to solvent effects and the presence of other interacting species.

A study on nitro-substituted indazoles further illustrates the influence of electron-withdrawing groups on tautomeric preference. nih.gov While the 1H-tautomer is generally more stable, the specific position of the nitro group can modulate the energy difference between the tautomers. nih.gov For this compound, the two chlorine atoms, being electron-withdrawing, are expected to influence the electron density distribution in the indazole ring and thus the tautomeric equilibrium.

The following table summarizes the relative energies of tautomers for some analogous indazole derivatives, as determined by theoretical calculations.

| Compound | Method | Relative Energy (kJ/mol) | Reference |

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | |||

| 1H-tautomer | AM1 | 0.0 | nih.gov |

| 2H-tautomer | AM1 | 5.3 | nih.gov |

| OH-tautomer | AM1 | 37.7 | nih.gov |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |||

| 1H-tautomer | AM1 | 1.7 | nih.gov |

| 2H-tautomer | AM1 | 0.0 | nih.gov |

| OH-tautomer | AM1 | 42.3 | nih.gov |

| Indazole | |||

| 1H-tautomer | MP2/6-31G | 0.0 | nih.gov |

| 2H-tautomer | MP2/6-31G | 15.0 | nih.gov |

These data suggest that while the 1H-tautomer is often favored, the energy landscape can be complex, and a definitive statement on the most stable tautomer of this compound would require specific theoretical calculations on this molecule.

Conformational Preferences and Stereochemical Aspects of Derivatives

X-ray crystallographic and NMR spectroscopic studies on various indazole derivatives have provided valuable information on their solid-state and solution-phase conformations. For example, the study of (1H-indazol-1-yl)methanol derivatives revealed specific torsion angles for the substituent at the N1 position. nih.gov In the solid state, the conformation is often influenced by intermolecular interactions, such as hydrogen bonding. nih.gov

For derivatives of this compound, substituents at various positions of the indazole ring would lead to different conformational possibilities. For instance, substitution at the N1 or N2 positions would introduce a new rotatable bond, and the preferred orientation of the substituent would depend on steric and electronic factors.

In a study of diazocinone derivatives, a combination of NMR spectroscopy and electronic structure calculations was used to identify and characterize two distinct conformations of an eight-membered heterocyclic ring in solution. nih.gov This highlights the power of combining experimental and theoretical methods to understand the conformational landscape of complex molecules.

The stereochemical aspects of indazole derivatives are also of significant interest, especially when chiral centers are present. The synthesis of enantiomerically pure indazole derivatives is an active area of research, as different enantiomers can exhibit distinct biological activities.

While detailed conformational and stereochemical data for derivatives of this compound are yet to be reported, the principles established from the study of other substituted indazoles provide a solid foundation for future investigations. Computational modeling, in conjunction with experimental techniques like NMR and X-ray crystallography, will be crucial in mapping the conformational space and understanding the stereochemical features of this important class of compounds.

Theoretical and Computational Chemistry Applications to 5,6 Dichloro 1h Indazole 4,7 Dione

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of 5,6-Dichloro-1H-indazole-4,7-dione, offering a detailed picture of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the ground state geometry. These calculations would yield key energetic and structural parameters.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| Total Energy | (Specific value would be generated by DFT software) | Hartrees |

| Dipole Moment | (Specific value and vector would be calculated) | Debye |

| Point Group | C_s | - |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. A small HOMO-LUMO gap suggests high reactivity. For this compound, the electron-withdrawing nature of the chlorine atoms and the carbonyl groups is expected to lower the energies of both the HOMO and LUMO, influencing its electrophilic and nucleophilic character.

Global reactivity descriptors can be derived from the HOMO and LUMO energies:

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound

| Parameter | Predicted Value (Illustrative) | Unit |

| E_HOMO | -7.5 | eV |

| E_LUMO | -3.2 | eV |

| HOMO-LUMO Gap (ΔE) | 4.3 | eV |

| Electronegativity (χ) | 5.35 | eV |

| Chemical Hardness (η) | 2.15 | eV |

| Global Softness (S) | 0.23 | eV⁻¹ |

| Electrophilicity Index (ω) | 6.67 | eV |

These predicted values would suggest that this compound possesses a significant electrophilic character.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Localized around the oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack. The nitrogen atoms of the indazole ring would also exhibit negative potential.

Positive Potential (Blue): Concentrated around the hydrogen atom attached to the nitrogen (N-H) and potentially on the carbon atoms of the carbonyl groups, indicating susceptibility to nucleophilic attack. The chlorine atoms, despite their electronegativity, can also exhibit regions of positive potential (sigma-hole), which could be involved in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals (bonds, lone pairs, etc.). It allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability.

In this compound, NBO analysis would likely reveal:

Strong polarization of the C=O and C-Cl bonds.

Significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of the ring system.

The analysis of donor-acceptor interactions would quantify the stabilizing effects of these delocalizations. For example, interactions between the lone pairs of the oxygen atoms and the π* orbitals of the adjacent C=C bonds would be significant.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated shifts, when compared to experimental data, can confirm the molecular structure and assist in the assignment of ambiguous signals. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electron-withdrawing chlorine and carbonyl groups.

Similarly, the calculation of vibrational frequencies at the DFT level can predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and C-Cl bonds.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | ~3300-3400 |

| C=O | Symmetric Stretching | ~1700-1720 |

| C=O | Asymmetric Stretching | ~1680-1700 |

| C-Cl | Stretching | ~700-800 |

Reaction Pathway Modeling and Transition State Analysis for Indazole-Dione Formation and Derivatization

Computational chemistry can be employed to model the reaction mechanisms involved in the synthesis and further derivatization of this compound. This involves locating the transition state structures and calculating the activation energies for each step of a proposed reaction pathway.

For the formation of the indazole-dione core, a plausible synthetic route might involve the cyclization of a suitably substituted precursor. Computational modeling could elucidate the thermodynamics and kinetics of this cyclization, helping to optimize reaction conditions. For instance, studies on the formation of other indazole derivatives have used computational methods to determine the relative stabilities of different isomers and to understand the factors controlling regioselectivity. researchgate.net

Furthermore, the reactivity of the synthesized this compound towards nucleophiles or electrophiles can be modeled. By calculating the activation barriers for various potential reactions, it is possible to predict the most likely sites of derivatization and the nature of the resulting products. This is particularly relevant for the development of new bioactive molecules based on the indazole-dione scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No published research data is available to populate this section.

Binding Affinity Predictions with Biological Macromolecules

No published research data is available to populate this section.

Insights into Non-Covalent Interactions at Binding Sites

No published research data is available to populate this section.

Structure Activity Relationship Sar Investigations of the Indazole 4,7 Dione Scaffold

Elucidation of Molecular Determinants for Biological Recognition and Interaction

The biological activity of indazole-4,7-dione derivatives is intrinsically linked to their molecular structure, which dictates how they recognize and interact with protein targets. The planar, fused heterocyclic ring system of the indazole core is a key determinant, providing a rigid framework for π-π stacking and hydrophobic interactions within protein binding sites. researchgate.netnih.gov

The quinone-like dione (B5365651) moiety at positions 4 and 7 is a critical feature, introducing polarity and the capacity for hydrogen bonding. These carbonyl groups can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like asparagine and tyrosine in target proteins, such as the acetyl-lysine binding pocket of bromodomains.

Positional and Substituent Effects on Bioactive Properties at the Molecular Level

The specific placement and nature of substituents on the indazole-4,7-dione ring system have a profound impact on biological activity. Research has demonstrated that modifications at the C5 and C6 positions are particularly critical for tuning the potency and selectivity of these compounds.

For instance, in the pursuit of antitumor agents, a series of 5,6-disubstituted 1(2)H-indazole-4,7-diones were synthesized and evaluated. nih.gov A key finding from these studies was the significant antitumor activity observed with an aziridinyl group at the C5 position, particularly when paired with a chloro group at C6. The compound 5-aziridinyl-6-chloro-1H-indazole-4,7-dione demonstrated notable activity against P-388 lymphocytic leukemia. nih.gov This highlights the importance of an electron-withdrawing group at C6 and a specific reactive moiety like aziridine (B145994) at C5 for this particular biological effect.

In a different context, the indazole-4,7-dione scaffold was developed for the inhibition of bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov SAR studies revealed that a chloro substituent at the C6 position combined with a substituted amino group at the C5 position led to highly potent inhibitors. The derivative 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione emerged as a particularly effective BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM. nih.gov The difluorophenylamino moiety at C5 appears to form optimal interactions within the BRD4 binding pocket, showcasing the dramatic effect of substituent choice at this position.

The following table summarizes the effects of substitutions at the C5 and C6 positions on the biological activity of the 1H-indazole-4,7-dione scaffold.

| Compound/Derivative | C5-Substituent | C6-Substituent | Target/Assay | Activity | Reference |

| 5-Aziridinyl-6-chloro-1H-indazole-4,7-dione | Aziridinyl | Chloro | P-388 lymphocytic leukemia | Significant (% T/C = 145) | nih.gov |

| 6-Chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | (2,6-Difluorophenyl)amino | Chloro | BRD4 Bromodomain | Highly potent (IC₅₀ = 60 nM) | nih.gov |

Design Principles for Modulating Molecular Recognition and Specificity

Based on SAR investigations, several key design principles have been established for tailoring the bioactivity of the indazole-4,7-dione scaffold.

Substitution at C5 and C6: As demonstrated, the C5 and C6 positions are primary sites for modification to control biological activity. Introducing specific functionalities, such as amino derivatives at C5 and halogens at C6, can dramatically enhance potency towards certain targets like BRD4. nih.gov For antitumor activity in other models, an aziridinyl group at C5 is a favorable modification. nih.gov

Exploitation of the Quinone Moiety: The 4,7-dione system is a key interaction point. Drug design strategies can leverage the hydrogen bond accepting capability of the carbonyl oxygens to secure the ligand in the active site of a target protein.

Maintaining Scaffold Planarity: The inherent planarity of the indazole ring system is crucial for effective stacking and hydrophobic interactions. nih.gov Modifications that disrupt this planarity may negatively impact binding and activity.

Modulation of Electronic Properties: The addition of electron-withdrawing or electron-donating groups to the benzene (B151609) portion of the scaffold alters its electronic landscape. This can be used to fine-tune interactions, such as π-π stacking and cation-π interactions, with the target protein. For example, the chloro groups in 5,6-dichloro-1H-indazole-4,7-dione significantly influence the electron distribution of the ring.

Comparative SAR Studies with Analogous Scaffolds (e.g., other Indazole derivatives)

Comparing the SAR of the indazole-4,7-dione scaffold with other indazole-based structures provides valuable insights into the role of the dione functionality.

Indazoles Substituted at Other Positions: Many biologically active indazoles lack the 4,7-dione feature and are instead substituted at positions like C3, C4, and C6. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles were developed as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.govresearchgate.net In these compounds, large, substituted aryl groups at C6 and carboxamide moieties at C4 are critical for activity, a completely different SAR profile than that observed for the dione derivatives.

Impact of the Dione Moiety: The presence of the 4,7-dione system fundamentally changes the electronic character of the indazole core, making it more electron-deficient. This contrasts with many other indazole derivatives where the benzene ring retains more of its aromatic character. This electronic shift directly impacts the types of interactions the molecule can form. While other indazoles might engage in different hydrophobic and electronic interactions, the dione scaffold is primed for strong hydrogen bonding and potential redox activity, which may contribute to its specific biological profile.

Comparison with Indole-diones: Analogous scaffolds like indole-2,3-diones (isatins) also possess a dione functionality and exhibit a wide range of biological activities. The planarity and hydrogen bonding capabilities are shared features. researchgate.net However, the replacement of the pyrazole (B372694) ring in indazole with the pyrrole (B145914) ring in indole (B1671886) alters the hydrogen bonding pattern and electronic distribution, leading to different target specificities and SAR profiles. For instance, the N-H bond vector and acidity are different, which can change interactions in a binding pocket.

Advanced Applications of the Indazole 4,7 Dione Scaffold in Chemical Biology and Materials Science

Development of the Indazole-4,7-dione Scaffold as Molecular Probes and Tools in Biochemical Pathways

The inherent fluorescence properties of the indazole ring system make it an attractive scaffold for the design of molecular probes. Researchers have successfully exploited this by creating indazole derivatives that function as sensors for biologically important species. These probes often work on the principle of aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated state or when bound to a target. rsc.orgresearchgate.net

A notable application is the development of smart fluorescence sensors for the detection of metal ions. For instance, certain AIE-active materials based on the indazole scaffold have been engineered to detect Cu²⁺ ions with high sensitivity, showing a limit of detection (LOD) of 17.30 nM. rsc.org Such tools are invaluable for studying the role of metal ions in biochemical pathways. Furthermore, the design of these molecules often follows a donor-π-acceptor (D-π-A) concept, which allows for fine-tuning of their photophysical properties. nih.gov The development of these indole (B1671886) and indazole-based fluorescent molecules provides a clear design rationale for novel small-molecule probes with specific detection capabilities. rsc.org

Role of the Indazole-4,7-dione Core in Enzyme Inhibition Mechanisms

The indazole-4,7-dione moiety has proven to be a highly effective core structure for designing potent and selective enzyme inhibitors, targeting key proteins involved in cancer and other diseases.

Bromodomain-containing protein 4 (BRD4) BRD4 is a critical protein that regulates the expression of oncogenes like c-Myc, making it a prime target for cancer therapy. nih.gov The 1H-indazole-4,7-dione scaffold has been successfully developed into a new class of BRD4 inhibitors. Through systematic chemical modification, researchers have synthesized derivatives with high potency. A leading example is 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of just 60 nM against BRD4. nih.gov This highlights the scaffold's potential in developing new antineoplastic agents. nih.govnih.gov

Table 1: BRD4 Inhibition by an Indazole-4,7-dione Derivative

| Compound Name | Target | IC₅₀ (nM) |

|---|

Carbonyl Reductase Carbonyl reductases are enzymes that can metabolize certain chemotherapeutic drugs, sometimes leading to cardiotoxicity and reduced efficacy. Inhibiting these enzymes can improve the safety and effectiveness of cancer treatments. The indazole-4,7-dione structure has been utilized to create carbonyl reductase inhibitors. researchgate.netrsc.orgresearchgate.net One such derivative, 3-(methyl-N-ethylcarbamate)-6-(NO-ethylphenylamino) indazol-4,7-dione, has been identified as a potential agent to mitigate the cardiotoxic side effects of anticancer drugs. researchgate.netrsc.orgresearchgate.net The inhibitory activities of various indazole-4,7-dione derivatives against carbonyl reductase have been a subject of focused research.

Fatty Acid Synthase (FASN) Fatty acid synthase is an enzyme overexpressed in many types of cancer cells, playing a crucial role in tumor growth and survival. The 1H-indazole-4,7-dione scaffold has been identified as a flexible and promising template for the development of FASN inhibitors. dtic.milgoogle.com Research efforts have focused on optimizing this core structure to increase its affinity for the thioesterase (TE) domain of FASN and to improve its solubility. dtic.mil The versatility of the scaffold allows for a wide variety of substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies aimed at discovering potent FASN inhibitors for prostate cancer and other malignancies. dtic.mildtic.mil

Utilization of 5,6-Dichloro-1H-indazole-4,7-dione as a Synthetic Building Block for Complex Architectures

The reactivity of the this compound core makes it a valuable starting material and intermediate in organic synthesis for constructing more complex molecular frameworks.

The quinone moiety within the indazole-4,7-dione structure is an excellent dienophile and Michael acceptor, making it highly suitable for cycloaddition reactions to form fused polycyclic systems. The synthesis of this compound itself can be achieved by the oxidation of 1H-indazole-4,7-diamine. thieme-connect.de

While specific examples starting directly from the 5,6-dichloro derivative are specialized, the general reactivity of related quinone systems illustrates the potential. For example, reactions involving 1,3-dipolar cycloadditions with quinone-fused pyrazoles can yield complex tricyclic scaffolds. rsc.orgresearchgate.net In one such transformation, an active intermediate reacts with a naphthoquinone (a molecule with a similar quinone substructure) to generate a benzo[f]indazole-4,9-dione product, demonstrating how the quinone core can be used to build fused ring systems. rsc.org This type of reaction showcases the utility of the dione (B5365651) functionality in creating structurally diverse and complex heterocyclic compounds.

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in tandem or multi-component reactions. These advanced synthetic strategies, which allow for the formation of multiple bonds in a single operation, represent a potential future area for exploring the synthetic utility of this versatile building block.

Exploration of Indazole-Dione Derivatives in Advanced Functional Materials

Beyond biological applications, the unique photophysical properties of indazole derivatives are being harnessed to create advanced functional materials, particularly in the field of optoelectronics.

Derivatives of the indazole scaffold have been designed as organic functional materials exhibiting aggregation-induced emission (AIE). rsc.org Unlike many conventional fluorescent molecules that suffer from quenching in the solid state, AIE-active molecules become more emissive when aggregated, making them ideal for applications in solid-state lighting and sensors. rsc.orgresearchgate.net

Researchers have synthesized indazole derivatives containing salicylaldimine that display fluorescence ranging from turquoise to orange. rsc.org These materials can serve as multi-stimuli-responsive systems, changing their fluorescent output in response to external triggers. rsc.org This property has been explored for applications such as optical anti-counterfeiting technology. rsc.org Furthermore, the ability of these molecules to act as fluorescent probes for pH and specific ions opens up possibilities for their use in intelligent sensing devices and biological imaging. rsc.orgnih.gov The development of these novel benzoheterocycle-based materials provides a strong foundation for exploiting indazole-diones in next-generation optoelectronic and sensor applications. rsc.org

Q & A

Basic: What are the standard synthetic routes for 5,6-Dichloro-1H-indazole-4,7-dione, and how can impurities be minimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and cyclization. For example:

Friedel-Crafts Acylation : React 2-chloro-5-nitrobenzoic acid with SOCl₂ to form an acid chloride, followed by acylation of 1,2-dichlorobenzene using AlCl₃ .

Cyclization : Treat the intermediate ketone with hydrazine hydrate in DMF under reflux to form the indazole core.

Purification : Recrystallization from DMF is critical to remove isomers like (2,3-dichlorophenyl)-1H-indazole, which can reduce purity .

Key Considerations : Monitor reaction times and stoichiometry to avoid side products. Use NMR (¹H/¹³C) for structural validation .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, aromatic protons in DMSO-d₆ appear at δ 8.91–7.74 ppm, with distinct coupling constants (e.g., J = 9.2 Hz for adjacent protons) .

- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/Cl percentages.

- HPLC-MS : Detect trace impurities (<5%) that recrystallization may not resolve .

Advanced: How can synthesis yields be optimized for halogenated indazole-diones?

Methodological Answer:

Low yields (e.g., 23% in ) often stem from competing side reactions. Strategies include:

- Solvent Optimization : Replace DMF with higher-boiling solvents (e.g., NMP) to improve cyclization efficiency.

- Catalyst Screening : Use Raney nickel or Pd/C for nitro-group reductions, as described in analogous indazole syntheses .

- Temperature Control : Gradual heating during cyclization reduces decomposition.

Reference : (23% yield post-recrystallization) vs. (alternative chlorination methods with HNO₃) .

Advanced: What structural features of this compound derivatives enhance antitumor activity?

Methodological Answer:

- Aziridinyl Substitution : 5-Aziridinyl-6-chloro derivatives show >80% tumor growth inhibition in Ehrlich ascites carcinoma due to DNA alkylation .

- Electron-Withdrawing Groups : Chloro substituents at C5/C6 stabilize the dione moiety, enhancing redox cycling and ROS generation .

Design Strategy : Systematically substitute C5/C6 with aziridinyl, amino, or nitro groups and compare IC₅₀ values in in vitro cytotoxicity assays .

Advanced: How should researchers address contradictory bioactivity data across different assays?

Methodological Answer:

Contradictions (e.g., high activity in Ehrlich carcinoma vs. low P-388 leukemia efficacy) may arise from:

- Assay Conditions : Differences in cell lines, incubation times, or metabolite activation.

- Pharmacokinetics : Evaluate solubility (logP) and plasma stability via HPLC-MS.

- Triangulation : Combine quantitative (e.g., IC₅₀) and qualitative (e.g., ROS detection) data to validate mechanisms .

Advanced: What strategies resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

- Isomer Identification : Compare experimental NMR shifts with computational predictions (DFT) for regioisomers.

- Crystallography : If crystals are obtainable, use SHELX for structure refinement (e.g., SHELXL for small molecules) .

- Deuterated Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to distinguish tautomeric forms .

Advanced: How can researchers troubleshoot low activity in SAR studies of indazole-diones?

Methodological Answer:

- Electron-Deficient Cores : Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance electrophilicity .

- Prodrug Strategies : Mask dione moieties with acetyl groups to improve bioavailability.

- Target Engagement Assays : Use SPR or thermal shift assays to confirm binding to intended targets (e.g., P2X3 receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.